molecular formula C7H16N2O B14898969 2-[(3S)-3-methylpiperazin-1-yl]ethanol

2-[(3S)-3-methylpiperazin-1-yl]ethanol

Cat. No.: B14898969
M. Wt: 144.21 g/mol
InChI Key: JSKGYDVSMNCSRH-ZETCQYMHSA-N
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Description

2-[(3S)-3-Methylpiperazin-1-yl]ethanol is a chiral piperazine derivative characterized by a hydroxyl-ethyl substituent at the 1-position and a methyl group at the 3S-configuration of the piperazine ring. This compound is structurally related to bioactive molecules, particularly in medicinal chemistry, where piperazine derivatives are often utilized as building blocks for their ability to modulate pharmacokinetic properties such as solubility and bioavailability.

The compound’s stereochemistry (3S configuration) is critical for its interactions with biological targets, as seen in related molecules (e.g., ), where stereospecific binding to GPCRs like the Motilin receptor is observed.

Properties

Molecular Formula

C7H16N2O

Molecular Weight

144.21 g/mol

IUPAC Name

2-[(3S)-3-methylpiperazin-1-yl]ethanol

InChI

InChI=1S/C7H16N2O/c1-7-6-9(4-5-10)3-2-8-7/h7-8,10H,2-6H2,1H3/t7-/m0/s1

InChI Key

JSKGYDVSMNCSRH-ZETCQYMHSA-N

Isomeric SMILES

C[C@H]1CN(CCN1)CCO

Canonical SMILES

CC1CN(CCN1)CCO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-(3-Methylpiperazin-1-yl)ethan-1-ol typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as (S)-2-chloroethanol and 3-methylpiperazine.

    Reaction Conditions: The reaction is usually carried out in an organic solvent like dichloromethane or ethanol, under reflux conditions.

    Catalysts and Reagents: Common reagents include bases like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

In an industrial setting, the production of (S)-2-(3-Methylpiperazin-1-yl)ethan-1-ol may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of starting materials.

    Continuous Flow Systems: Employing continuous flow systems to enhance reaction efficiency and yield.

    Purification: Techniques such as distillation, crystallization, or chromatography are used to purify the final product.

Chemical Reactions Analysis

Types of Reactions

(S)-2-(3-Methylpiperazin-1-yl)ethan-1-ol can undergo various chemical reactions, including:

    Oxidation: The ethanol moiety can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.

    Substitution: The piperazine ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate or chromium trioxide for oxidation reactions.

    Reducing Agents: Sodium borohydride or lithium aluminum hydride for reduction reactions.

    Substitution Reagents: Alkyl halides or acyl chlorides for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethanol moiety may yield (S)-2-(3-Methylpiperazin-1-yl)acetaldehyde or (S)-2-(3-Methylpiperazin-1-yl)acetic acid.

Scientific Research Applications

(S)-2-(3-Methylpiperazin-1-yl)ethan-1-ol has various applications in scientific research, including:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.

    Biological Studies: It may be used in studies investigating the biological activity of piperazine derivatives.

Mechanism of Action

The mechanism of action of (S)-2-(3-Methylpiperazin-1-yl)ethan-1-ol depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The ethanol moiety can participate in hydrogen bonding, while the piperazine ring can engage in various non-covalent interactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis highlight key similarities and differences between 2-[(3S)-3-methylpiperazin-1-yl]ethanol and related piperazine-ethanol derivatives:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Biological Activity/Application References
This compound C₇H₁₄N₂O 142.20 (estimated) 3S-methyl, hydroxyl-ethyl Not explicitly reported; structural analog
2-Chloro-N-(4-(4-methylpiperazin-1-yl)phenyl)acetamide (3b) C₁₃H₁₇ClN₂O 264.74 4-methylpiperazine, chloroacetamide Intermediate in anticancer agent synthesis
N'-Arylidene-1-ethyl-6,8-difluoro-7-(3-methylpiperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carbohydrazide (3a–e) C₂₄H₂₅F₂N₅O₂ 477.49 (average) 3-methylpiperazine, quinolone core In vitro anticancer activity (lomefloxacin derivatives)
2-[4-({2-[4-(Methylsulfanyl)phenyl]imidazo[1,2-a]pyrimidin-3-yl}methyl)piperazin-1-yl]ethanol C₂₀H₂₅N₅O₃S 415.51 Imidazo-pyrimidine, methylsulfanylphenyl Not explicitly reported; structural complexity suggests CNS/kinase targeting
3-[[1-[2-[4-[[(3S)-3-Methylpiperazin-1-yl]methyl]phenyl]acetyl]piperidin-4-yl]amino]benzonitrile C₂₆H₃₃N₅O 431.58 3S-methylpiperazine, benzylnitrile Motilin receptor antagonist (GPCR target)

Key Observations:

Structural Complexity and Bioactivity: The target compound is simpler in structure compared to derivatives like 3a–e () or C₂₀H₂₅N₅O₃S (), which incorporate heterocyclic or arylidene moieties for enhanced target binding. The 3S-methyl configuration in this compound is shared with C₂₆H₃₃N₅O (), where stereochemistry is critical for receptor affinity.

Synthetic Accessibility: Unlike 3a–e (), which require multi-step synthesis involving hydrazide intermediates, the target compound could theoretically be synthesized via direct alkylation of (3S)-3-methylpiperazine with ethylene oxide or a bromoethanol derivative.

  • Anticancer activity ().
  • GPCR modulation ().
    • The absence of aromatic or planar regions in the target compound may limit its utility in intercalation or kinase inhibition compared to imidazo-pyrimidine derivatives ().

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